2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine
Overview
Description
2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of benzoimidazopyrimidines These compounds are known for their ability to interact with various biological systems, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate and a brominating agent under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and recycling of solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various enzymes and receptors due to its ability to bind with biological molecules.
Biological Studies: The compound is used in studying the interaction with DNA and proteins, providing insights into molecular mechanisms of diseases.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications
Mechanism of Action
The mechanism of action of 2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity, allowing it to inhibit or activate specific biological pathways. For instance, it can inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation . The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridine
- Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives with different substituents
Uniqueness
2-Bromobenzo[4,5]imidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound in both chemical synthesis and biological research .
Properties
IUPAC Name |
2-bromopyrimido[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWJNBNSQMDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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